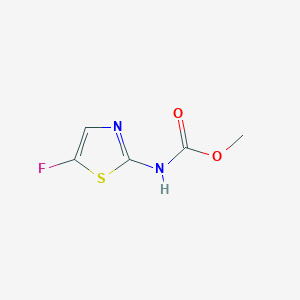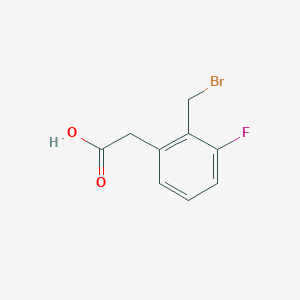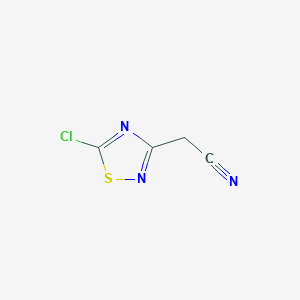
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with acetonitrile in the presence of a base . The reaction conditions often include heating and the use of solvents such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination and N-bromosuccinimide for bromination . Reaction conditions often involve heating and the use of solvents like chloroform or carbon tetrachloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can lead to the formation of dichloride derivatives, while bromination can produce bromomethyl derivatives .
Aplicaciones Científicas De Investigación
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)acetonitrile: Similar in structure but with an amino group instead of a chlorine atom.
2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetonitrile: Contains a methyl group instead of a chlorine atom.
Uniqueness
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it . This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Propiedades
Fórmula molecular |
C4H2ClN3S |
|---|---|
Peso molecular |
159.60 g/mol |
Nombre IUPAC |
2-(5-chloro-1,2,4-thiadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2ClN3S/c5-4-7-3(1-2-6)8-9-4/h1H2 |
Clave InChI |
UOSCYYJIWJIPCW-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C1=NSC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


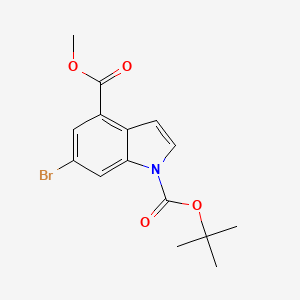


![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
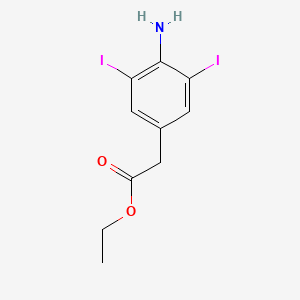

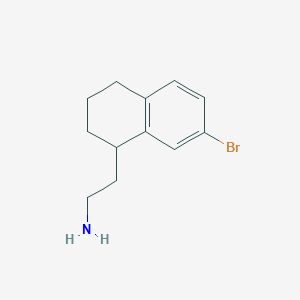
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
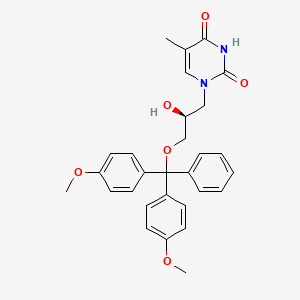

![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
